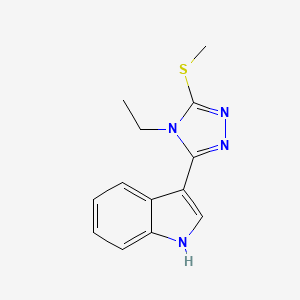

3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

Properties

IUPAC Name |

3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4S/c1-3-17-12(15-16-13(17)18-2)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZXTMBAZVLRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with indole-3-carboxaldehyde under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The indole moiety can intercalate with DNA or interact with proteins, affecting cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents on the triazole ring, aromatic systems (indole vs. pyridine/phenyl), and side chains. Key examples include:

Key Observations:

- Substituent Effects : The methylthio group (-SMe) in the target compound offers moderate electron-withdrawing effects compared to bulkier substituents like 4-methylbenzyl () or dichlorophenyl (), which may enhance antifungal activity but reduce solubility .

- Conformational Polymorphism: Analogous triazole-thione derivatives (e.g., ) exhibit polymorphism, with melting points varying by 3 K between monoclinic and orthorhombic forms. This suggests the target compound’s solid-state properties could similarly depend on crystallization conditions .

Biological Activity

Overview

3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a heterocyclic compound that exhibits significant biological activity, particularly in fields such as medicinal chemistry and pharmacology. Its unique structural features, combining a triazole ring with an indole moiety, contribute to its potential as a bioactive molecule.

- IUPAC Name : this compound

- CAS Number : 852143-46-5

- Molecular Formula : C₁₃H₁₄N₄S

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of hydrazine derivatives with indole derivatives under acidic or basic conditions. Reaction solvents often include ethanol or dimethylformamide (DMF), and catalysts like triethylamine or acetic acid are used to facilitate the process.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. For instance, studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting its potential use in treating infectious diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties through in vitro studies on human cancer cell lines. It has shown cytotoxic effects with varying degrees of potency across different cell types. The mechanism appears to involve the induction of apoptosis in cancer cells, with certain derivatives demonstrating IC50 values comparable to established chemotherapeutics like cisplatin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cervical Cancer (SISO) | 2.87 - 3.06 | Induction of apoptosis |

| Bladder Cancer (RT-112) | 2.90 - 3.15 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : The indole moiety may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the compound's potential in drug development:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects on cervical cancer cells and found that treatment with the compound led to increased early and late apoptotic cell populations, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against various pathogens, revealing significant inhibition zones in agar diffusion assays.

Q & A

How can researchers design an efficient synthetic route for 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole?

Methodological Answer:

A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a viable approach, inspired by similar indole-triazole syntheses . Key steps include:

- Intermediate Preparation : Synthesize 3-azidoethyl-1H-indole via nucleophilic substitution of a bromoethyl precursor with sodium azide.

- Triazole Formation : React the azide with a propargyl derivative (e.g., 4-ethyl-5-(methylthio)-propagyl-triazole) using CuI (5 mol%) in PEG-400:DMF (2:1) at room temperature for 12–24 hours .

- Purification : Use column chromatography (70:30 EtOAc:hexanes) to isolate the product. Yield optimization may require adjusting catalyst loading or solvent polarity.

What experimental strategies can resolve contradictions in NMR data during structural validation?

Methodological Answer:

Discrepancies in proton assignments (e.g., overlapping aromatic signals) can be resolved by:

- 2D NMR Techniques : HSQC and HMBC to correlate protons with adjacent carbons and confirm triazole-indole connectivity .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the ethyl group) by acquiring spectra at 25°C and −20°C .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 5-fluoro derivatives in ) to identify characteristic shifts (e.g., methylthio S-CH3 at δ ~2.5 ppm) .

How can computational methods predict the reactivity of the methylthio group in electrophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic (triazole N) and electrophilic (indole C3) sites .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions prone to electrophilic attack (e.g., sulfur in methylthio as a nucleophilic center) .

- Reactivity Validation : Perform bromination or oxidation experiments (e.g., H2O2 for sulfoxide formation) to align computational predictions with experimental outcomes .

What crystallographic strategies ensure accurate determination of the compound’s absolute configuration?

Methodological Answer:

- Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect >98% complete dataset up to θ = 25°.

- Structure Solution : Apply direct methods in SHELXT for initial phase estimation, followed by full-matrix least-squares refinement in SHELXL .

- Validation : Check Flack parameter and anomalous dispersion effects to confirm chirality. Generate ORTEP-3 diagrams to visualize thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds stabilizing the triazole ring) .

How can batch-to-batch variability in biological activity be systematically investigated?

Methodological Answer:

- Purity Profiling : Use HPLC-MS to detect impurities (e.g., unreacted azide or byproducts) and correlate with bioactivity .

- Polymorph Screening : Perform PXRD to identify crystalline forms; different polymorphs may exhibit varying solubility and efficacy .

- Stability Studies : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS. Adjust storage to −20°C in amber vials if instability is observed .

What methodologies optimize CuAAC reaction yields for scale-up synthesis?

Methodological Answer:

- Catalyst Screening : Compare CuI, CuBr·SMe2, and TBTA ligands to enhance regioselectivity and reduce Cu residues .

- Solvent Engineering : Test biodegradable solvents (e.g., cyclopentyl methyl ether) as alternatives to DMF for greener synthesis .

- Process Intensification : Implement flow chemistry with immobilized Cu catalysts to improve mixing and reduce reaction time .

How can researchers evaluate the compound’s potential as an α1A-adrenoceptor ligand?

Methodological Answer:

- Radioligand Binding Assays : Use [³H]prazosin in competition experiments with HEK293 cells expressing α1A receptors. Calculate Ki values from IC50 data using Cheng-Prusoff equation .

- Functional Antagonism : Measure inhibition of phenylephrine-induced calcium flux in vitro. Compare with reference antagonists (e.g., sertindole derivatives in ) .

- Molecular Docking : Align the compound’s structure with the α1A receptor’s active site (PDB: 7BV2) using AutoDock Vina; prioritize poses with hydrogen bonds to Asp106 and hydrophobic interactions with Phe288 .

What analytical techniques differentiate sulfoxide/sulfone derivatives formed during oxidation?

Methodological Answer:

- HRMS : Confirm molecular ion peaks for sulfoxide ([M+H]+ m/z +16) and sulfone ([M+H]+ m/z +32) .

- 19F NMR (if fluorinated) : Monitor deshielding effects near the sulfur center.

- IR Spectroscopy : Identify S=O stretches at ~1050 cm⁻¹ (sulfoxide) and ~1300/1150 cm⁻¹ (sulfone) .

How can researchers mitigate cytotoxicity while enhancing antimicrobial activity?

Methodological Answer:

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing ethyl with cyclopropyl or methoxy groups) and test against Pseudomonas aeruginosa (MIC/MBC assays) .

- Cytotoxicity Screening : Use MTT assays on HEK293 cells to identify non-toxic derivatives. Prioritize compounds with selectivity indices (IC50/MIC) >10 .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to optimize bioavailability .

How can time-resolved spectroscopy elucidate photodegradation pathways?

Methodological Answer:

- Laser Flash Photolysis : Irradiate the compound at λ = 254 nm and monitor transient species (e.g., triplet states or radicals) using nanosecond-resolution detectors .

- LC-MS/MS : Identify degradation products (e.g., indole ring-opened metabolites) and propose pathways (e.g., singlet oxygen-mediated oxidation) .

- Quantum Yield Calculation : Compare experimental data with TD-DFT predictions to validate mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.